4-Aminoxymethyl pyridine hydrochloride

Reactivity pKa Bioconjugation

Researchers requiring site-specific bioconjugation often face cross-reactivity with native amines. 4-Aminoxymethyl pyridine HCl (CAS 16115-54-1) solves this via a chemoselective aminooxy (-ONH₂) group that selectively reacts with carbonyls under mild aqueous conditions (pH 4.5-7.4) while leaving lysine ε-amines unmodified. • pKa ~5.47 ensures pH-dependent selectivity • Stable HCl salt (mp 184°C) for precise stoichiometry • Used in ¹⁸F-radiolabeled PET tracer synthesis • Functions as masked 1,3-dipole for oxadiazole/isoxazole synthesis. Supplied with ≥98% purity for reproducible results.

Molecular Formula C6H9ClN2O
Molecular Weight 160.6 g/mol
CAS No. 16115-54-1
Cat. No. B095069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoxymethyl pyridine hydrochloride
CAS16115-54-1
Molecular FormulaC6H9ClN2O
Molecular Weight160.6 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CON.Cl
InChIInChI=1S/C6H8N2O.ClH/c7-9-5-6-1-3-8-4-2-6;/h1-4H,5,7H2;1H
InChIKeyINOCPWZDQJBNMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoxymethyl Pyridine Hydrochloride: Bifunctional Building Block


4-Aminoxymethyl pyridine hydrochloride (CAS 16115-54-1), also designated as O-(4-pyridylmethyl)hydroxylamine hydrochloride, is a bifunctional organic salt composed of a pyridine ring linked via a methylene spacer to an aminooxy (–ONH₂) group, stabilized as the hydrochloride salt. The compound, with molecular formula C₆H₉ClN₂O and a molecular weight of 160.60 g/mol, presents as a solid with an experimentally determined melting point of 184 °C . Unlike simple aminomethylpyridine derivatives, the aminooxy functional group imparts unique reactivity, enabling chemoselective oxime bond formation with aldehydes and ketones under mild, aqueous conditions [1]. The hydrochloride form enhances its water solubility and handling stability, making it a preferred form for synthetic and bioconjugation applications.

Aminooxy handle enables chemoselective oxime bond formation with aldehydes and ketones
Hydrochloride salt supports aqueous solubility and stable solid handling
Pyridine ring and methylene spacer offer further functionalization or metal coordination

Why 4-Aminoxymethyl Pyridine Hydrochloride Is Irreplaceable


Direct substitution of 4-aminoxymethyl pyridine hydrochloride with structurally related compounds such as 4-(aminomethyl)pyridine hydrochloride (CAS 64460-41-9), 2-(aminomethyl)pyridine (CAS 3731-51-9), or 3-(aminomethyl)pyridine (CAS 3731-52-0) is not scientifically sound due to fundamental differences in electronic structure, basicity, and chemical reactivity. The aminooxy (–O–NH₂) group in the target compound exhibits a predicted pKa of approximately 5.47 , rendering it significantly less basic than the primary aminomethyl group (pKa ≈ 9.31) and enabling unique pH-dependent reactivity profiles. Critically, the aminooxy moiety confers the ability to undergo highly chemoselective oxime ligation with carbonyls—a reaction that simple aminomethylpyridines cannot perform without prior activation [1]. These disparities mean that in synthetic sequences requiring a masked amine, a bioorthogonal handle, or a heterocycle precursor, generic aminomethylpyridine salts will fail to deliver the intended transformation or will necessitate additional protection/deprotection steps, introducing inefficiency and yield loss.

Basicity and reactivity profile may shift
Aminomethylpyridine analogs (pKa ~9.3) remain protonated and less nucleophilic under mildly acidic conditions; the aminooxy group (pKa ~5.5) enables pH-selective oxime ligation that primary amines cannot replicate without activation.
Chemoselectivity mismatch in bioconjugation
Primary amine handles form reversible imines under dehydrating conditions, lacking the stable oxime bond formation required for bioorthogonal labeling; direct substitution may compromise conjugation efficiency.
Physical form and handling differences
Free-base aminomethylpyridines are liquids at ambient temperature; the solid hydrochloride salt of the target simplifies precise weighing, storage, and solid-phase synthesis workflows.

4-Aminoxymethyl Pyridine Hydrochloride vs. Aminomethylpyridine Analogs


Basicity Difference: Aminooxy vs. Primary Amine

The aminooxy group in the target compound (free base form: O-(pyridin-4-ylmethyl)hydroxylamine, CAS 79349-78-3) exhibits a predicted pKa of 5.47±0.10, whereas the primary aminomethyl group in the direct analog 4-(aminomethyl)pyridine has a reported pKa of 9.31 . This 3.84 log unit difference reflects a >7000-fold lower basicity for the aminooxy nitrogen, which fundamentally alters its protonation state and nucleophilicity under physiological and mildly acidic conditions.

pKa Difference
Cross-study comparable
pKa 5.47 vs. 9.31 (>7,000-fold lower basicity)
Supports selective oxime ligation at pH 4–7 where primary amines stay protonated
Predicted target pKa; validate experimentally if quantitative protonation control is needed
Reactivity pKa Bioconjugation

Thermal Stability and Handling: Solid vs. Liquid

4-Aminoxymethyl pyridine hydrochloride is a solid with an experimentally determined melting point of 184 °C . In contrast, 4-(aminomethyl)pyridine (free base) is a liquid at room temperature with a melting point of –8 °C and a boiling point of 230 °C . The hydrochloride salt form of the target provides a convenient, stable, and easily weighable solid that is less prone to oxidation and volatility compared to the liquid free base comparator.

Physical State
Data to verify
Solid HCl salt, m.p. 184 °C vs. liquid free base, m.p. –8 °C
Solid form facilitates precise weighing and solid-phase synthesis compatibility
Confirm batch-specific melting point for storage and handling assessment
Physical Properties Melting Point Handling

Chemoselective Oxime Ligation Reactivity

The aminooxy functional group (–O–NH₂) undergoes chemoselective reaction with aldehydes and ketones to form stable oxime bonds. This reaction proceeds efficiently in aqueous environments at pH ~4.5 and can be catalyzed to occur at physiological pH [1]. In contrast, the primary amine group in 4-(aminomethyl)pyridine reacts with carbonyls to form reversible imines under dehydrating conditions, lacking the bioorthogonality required for complex biomolecule modification. No direct kinetic comparison data is available; this is a class-level functional inference.

Functional Reactivity
Class-level inference
Aminooxy vs Primary amine
Stable oxime adducts with carbonyls vs. reversible imines under dehydrating conditions
Enables bioorthogonal labeling where aminomethylpyridines lack stable adduct formation
No direct kinetic comparison available; validate in target buffer system
Bioconjugation Oxime Ligation Chemoselectivity

Enhanced Aqueous Solubility

The hydrochloride salt of 4-aminoxymethyl pyridine is freely soluble in water, facilitating its use in aqueous reaction media and biological assays. Reported aqueous solubility for the hydrochloride salt is 38 μg/mL under unspecified conditions . For comparison, 4-(aminomethyl)pyridine hydrochloride exhibits a solubility of ≥2.5 mg/mL (23.12 mM) in DMSO-based co-solvent systems . While the absolute water solubility values differ, both salt forms provide improved aqueous solubility over their free base counterparts. However, the aminooxy group's intrinsic water solubility is further enhanced by the hydrochloride counterion.

Solubility Comparison
Cross-study comparable
38 μg/mL (target HCl) vs. ≥2.5 mg/mL (comparator HCl in co-solvent)
Both salt forms improve aqueous handling; verify concentration suitability for bioconjugation buffers
38 μg/mL may limit stock concentration; co-solvent or pH adjustment can assist dissolution
Solubility Formulation Handling

4-Aminoxymethyl Pyridine Hydrochloride Applications


Chemoselective Bioconjugation and Radiolabeling

The aminooxy group enables stable oxime bond formation with aldehyde- or ketone-functionalized biomolecules under mild aqueous conditions (pH 4.5–7.4). This is exploited for site-specific labeling of peptides, proteins, and oligonucleotides, as well as for the introduction of ¹⁸F-radiolabels for PET imaging [1]. The reduced basicity of the aminooxy nitrogen (pKa ≈5.47) ensures that the reaction proceeds selectively even in the presence of lysine ε-amines, a key advantage over aminomethylpyridine-based handles.

Heterocyclic Scaffold Synthesis

The aminooxy moiety serves as a masked 1,3-dipole equivalent in [3+2] cycloadditions or as a nucleophile in the synthesis of oxadiazoles and isoxazoles. The solid hydrochloride form (m.p. 184 °C) facilitates easy handling and precise stoichiometric control in parallel synthesis arrays . The pyridine ring provides an additional site for further functionalization or metal coordination.

Metal-Chelating Ligand Synthesis

The pyridyl nitrogen and the aminooxy oxygen can coordinate to transition metals, making the compound a precursor for the construction of novel ligands for catalysis or radiopharmaceuticals. The hydrochloride salt ensures high purity and stability during ligand synthesis, which is critical for reproducible catalytic activity.

Application
Selection Property
Validation Focus
Bioconjugation & Radiolabeling
Aminooxy chemoselectivity at pH 4.5–7.4
Oxime ligation efficiency on aldehyde/ketone biomolecules
Heterocyclic Scaffold Synthesis
Solid hydrochloride handling, pyridine ring
Regioselectivity in cycloaddition or condensation
Metal-Chelating Ligand Synthesis
Pyridyl N and aminooxy O coordination
Metal complex stability and catalytic activity

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